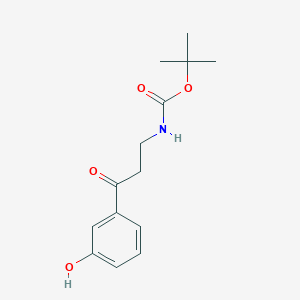

Tert-butyl 3-(3-hydroxyphenyl)-3-oxopropylcarbamate

Description

Tert-butyl 3-(3-hydroxyphenyl)-3-oxopropylcarbamate is a synthetic carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group, a 3-oxopropyl backbone, and a 3-hydroxyphenyl substituent. This compound is structurally characterized by its ketone functionality at the 3-oxo position and the aromatic hydroxyl group, which may influence its solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

tert-butyl N-[3-(3-hydroxyphenyl)-3-oxopropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-8-7-12(17)10-5-4-6-11(16)9-10/h4-6,9,16H,7-8H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFLRNPZLSHEMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)C1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Tert-butyl 3-(3-hydroxyphenyl)-3-oxopropylcarbamate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor. Medicine: It is investigated for its therapeutic properties, such as anti-inflammatory and antioxidant effects. Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-(3-hydroxyphenyl)-3-oxopropylcarbamate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with enzymes, leading to inhibition or activation of certain biochemical pathways. The tert-butyl group provides steric hindrance, which can affect the binding affinity of the compound to its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares tert-butyl 3-(3-hydroxyphenyl)-3-oxopropylcarbamate with structurally related carbamates, highlighting key differences in substituents and properties:

Key Observations :

- Reactivity : The hydroxyl group may necessitate protective strategies during synthesis to avoid side reactions, unlike chlorophenyl or methylsulfanyl derivatives, which are less reactive .

Physicochemical Properties

- Melting Points : Chlorophenyl derivatives (e.g., 4a ) exhibit higher melting points (~140°C) due to stronger van der Waals interactions, whereas hydroxylated variants may have lower melting points due to hydrogen-bonding disruptions in crystalline lattices .

- Spectroscopic Data : IR spectra for related compounds (e.g., 4a ) show characteristic peaks at 1685 cm⁻¹ (C=O stretch) and 3280 cm⁻¹ (N-H stretch), which would be consistent in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.